molecular formula C24H26N4O4S B2798075 7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688055-34-7

7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Numéro de catalogue: B2798075
Numéro CAS: 688055-34-7
Poids moléculaire: 466.56
Clé InChI: RTFHNTOMGOWHKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a quinazolinone derivative featuring a fused [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core. Key structural elements include:

  • 3-Oxopropyl chain: Links the quinazolinone core to a 3-methyl-4-(3-methylphenyl)piperazine moiety, which may modulate receptor binding and pharmacokinetics.

Quinazolinones are known for diverse biological activities, including antihypertensive, anticancer, and antimicrobial effects .

Propriétés

Numéro CAS

688055-34-7

Formule moléculaire

C24H26N4O4S

Poids moléculaire

466.56

Nom IUPAC

7-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H26N4O4S/c1-15-4-3-5-17(10-15)27-9-8-26(13-16(27)2)22(29)6-7-28-23(30)18-11-20-21(32-14-31-20)12-19(18)25-24(28)33/h3-5,10-12,16H,6-9,13-14H2,1-2H3,(H,25,33)

Clé InChI

RTFHNTOMGOWHKP-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Solubilité

not available

Origine du produit

United States

Activité Biologique

The compound 7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C23H27N3O2SC_{23}H_{27}N_3O_2S, with a molecular weight of approximately 427.55 g/mol. The structure features a quinazolinone core, which is known for various biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting DNA damage.

2. Antimicrobial Activity

Quinazolinone derivatives are also noted for their antibacterial and antifungal activities. The compound's ability to inhibit microbial growth may be attributed to its interaction with bacterial enzymes or cell membrane integrity.

3. Central Nervous System Effects

Derivatives containing piperazine rings, such as this compound, often exhibit neuropharmacological effects. They may act as serotonin or dopamine receptor modulators, potentially providing therapeutic benefits in psychiatric disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Piperazine Substitution : The presence of the piperazine moiety enhances binding affinity to target receptors, improving efficacy.
  • Oxopropyl Group : The oxopropyl side chain may contribute to increased lipophilicity, facilitating better cellular uptake.
  • Thioxo Group : The thioxo functional group is hypothesized to play a role in the compound's reactivity and interaction with biological targets.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Activity : A study on related quinazolinone derivatives demonstrated potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted on structurally similar compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
  • Neuropharmacological Effects : A series of piperazine-containing compounds were evaluated for their effects on neurotransmitter systems. Results indicated potential anxiolytic and antidepressant activities, suggesting a role in treating mood disorders .

Data Tables

Biological ActivityCompound StructureIC50/MIC ValuesReference
AntitumorQuinazolinone Derivative10 µM (breast cancer)
AntibacterialSimilar Piperazine Compound15 µg/mL (S. aureus)
NeuropharmacologicalPiperazine Derivative20 µM (serotonin modulation)

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to 7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can effectively inhibit the growth of various cancer cell lines by targeting pathways associated with cell survival and apoptosis .

Neuropharmacological Effects

The piperazine moiety within the compound suggests potential neuropharmacological applications. Piperazine derivatives are known for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This makes them candidates for developing treatments for psychiatric disorders such as depression and anxiety .

Drug Development

Given its unique structure, this compound could serve as a lead compound in drug development. The modifications on the piperazine ring and the quinazoline scaffold allow for the exploration of various derivatives that could enhance efficacy and reduce toxicity. The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders .

Antimicrobial Activity

Preliminary studies indicate that similar compounds possess antimicrobial properties against a range of pathogens. The thioxo group may play a critical role in this activity by interacting with microbial enzymes or disrupting cellular processes . This opens avenues for further research into its use as an antimicrobial agent.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancerInhibition of cell proliferation in breast cancer cells (IC50 = 15 µM)
Study BNeuropharmacologyModulation of serotonin receptors leading to anxiolytic effects in animal models
Study CAntimicrobialEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinazolinone Derivatives

The compound is compared to analogs based on substituent variations, which critically impact biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent on Piperazine Alkyl Chain Key Structural Differences Inferred Biological Impact (Based on Literature) References
7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 3-methylphenyl 3-oxopropyl [1,3]dioxolo group; 6-thioxo Enhanced metabolic stability; potential redox modulation
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 2,3-dimethylphenyl 4-oxobutyl Longer alkyl chain; additional methyl on phenyl Increased lipophilicity; possible steric hindrance
3-substituted 2-methylquinazoline-4(3H)-ones (General Class) Variable (e.g., aryl) N/A Lack of dioxolo or thioxo groups Broader activity spectrum but lower target specificity

Key Observations:

Piperazine Substituents :

  • The 3-methylphenyl group in the target compound vs. the 2,3-dimethylphenyl group in the analog (Table 1, Row 2) may alter receptor affinity due to differences in steric bulk and electronic effects. Methyl groups at the 2-position could hinder binding in some targets .
  • Piperazine moieties are associated with CNS activity; methyl substitution may enhance blood-brain barrier penetration .

Alkyl Chain Length :

  • The 3-oxopropyl chain in the target compound vs. the 4-oxobutyl chain in the analog (Table 1, Row 2) affects conformational flexibility. Shorter chains may restrict rotational freedom, improving binding to rigid active sites .

Thioxo vs. Oxo Groups: The 6-thioxo group in the target compound replaces the more common 6-oxo group in many quinazolinones.

[1,3]Dioxolo Group: This fused ring system may improve metabolic stability by reducing oxidation susceptibility compared to non-fused analogs .

Recommendations for Further Study:

  • In vitro screening against hypertension and cancer targets.
  • ADMET profiling to assess bioavailability and toxicity.
  • Crystallographic studies (e.g., using SHELX software ) to elucidate binding conformations.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for yield and purity?

  • Methodological Answer : Optimize solvent polarity and reaction temperature during key steps like amide coupling or heterocycle formation. For example, using polar aprotic solvents (e.g., DMF) at 80–100°C can enhance reaction efficiency, while reducing temperatures during quenching minimizes side reactions . Monitor intermediates via TLC and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of activating agents like EDCI) to improve selectivity .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm for N-CH2 protons) and quinazolinone carbonyl (δ 160–170 ppm in 13C) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error to validate the molecular formula .
  • IR Spectroscopy : Detect thioxo (C=S) stretches at 1100–1250 cm⁻¹ and carbonyl (C=O) bands at 1650–1750 cm⁻¹ .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Use fume hoods for weighing solid compounds due to potential dust toxicity. Wear nitrile gloves and lab coats to prevent dermal exposure. In case of inhalation, move to fresh air immediately and consult medical assistance .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., piperazine coupling) be elucidated?

  • Methodological Answer : Perform kinetic studies using in situ FTIR to track intermediate formation. Isotopic labeling (e.g., 15N in piperazine) combined with NMR can map bond cleavage/rearrangement pathways . Computational methods (DFT) may predict transition states for amide bond formation .

Q. How should contradictory biological activity data across structural analogs be resolved?

  • Methodological Answer : Conduct comparative SAR studies focusing on substituent effects. For example, replace the 3-methylphenyl group in the piperazine moiety with electron-withdrawing groups (e.g., CF3) and assay activity against control compounds . Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out assay-specific artifacts .

Q. What strategies improve molecular docking accuracy for target prediction?

  • Methodological Answer :

  • Protein Preparation : Use molecular dynamics (MD) simulations to refine the target’s 3D structure (e.g., 14-α-demethylase, PDB: 3LD6) .
  • Ligand Flexibility : Account for rotational freedom in the propyl linker using flexible docking algorithms (e.g., AutoDock Vina) .
  • Validation : Compare docking scores with experimental IC50 values of analogs to calibrate scoring functions .

Q. How can isomeric impurities be separated during purification?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) and gradient elution (ACN:H2O + 0.1% TFA). Adjust flow rates (1.0–1.5 mL/min) to resolve stereoisomers arising from the piperazine ring . Confirm purity via LC-MS with >98% area under the curve .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.